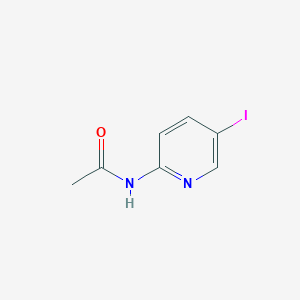

2-Acetylamino-5-iodopyridine

Descripción

Direct Iodination Strategies for 2-Aminopyridine (B139424)

Direct iodination of the readily available 2-aminopyridine is the most common approach for synthesizing 2-Amino-5-iodopyridine (B21400).

In line with the principles of green chemistry, significant efforts have been made to develop synthetic methods that utilize water as a solvent, thereby avoiding the environmental burden associated with organic solvents. google.com A patented method describes the synthesis of 2-amino-5-iodopyridine by dissolving 2-aminopyridine in water, followed by the portion-wise addition of iodine. google.com An oxidizing agent, such as hydrogen peroxide, is then added to facilitate the iodination process. google.com This approach is noted for being safe and producing minimal pollution. google.com

Another established aqueous method involves the use of an iodine-potassium iodide (I₂/KI) solution for the iodination of 2-aminopyridine. Other reagent systems for direct iodination include periodic acid (HIO₄) and iodine in a mixture of acetic acid and water. researchgate.net These aqueous-based methods represent more environmentally friendly alternatives to traditional organic solvent-based syntheses.

Table 1: Comparison of Direct Iodination Methods for 2-Aminopyridine

| Reagents | Solvent | Key Conditions | Yield | Reference |

|---|---|---|---|---|

| I₂, H₂O₂ | Water | Staged addition of I₂, followed by H₂O₂; 80-90°C | ~83% | google.com |

| HIO₄, I₂ | Acetic Acid, Water, H₂SO₄ | Not specified | Not specified | researchgate.net |

| N-Iodosuccinimide (NIS) | Benzene, Acetic Acid | Room temperature, 72 hours | 95% | guidechem.com |

| I₂-KI | Water | Not specified | Not specified | N/A |

This table is interactive and allows for sorting and filtering of data.

The direct iodination of 2-aminopyridine is an example of an electrophilic aromatic substitution. The amino group (-NH₂) at the 2-position is a strong activating group, meaning it increases the electron density of the pyridine (B92270) ring, making it more susceptible to attack by electrophiles. This activating effect is achieved through the donation of the nitrogen's lone pair of electrons into the ring's π-system.

The amino group directs incoming electrophiles to the ortho (position 3) and para (position 5) positions relative to itself. In the case of 2-aminopyridine, substitution at the 5-position is strongly favored over the 3-position. This high regioselectivity is attributed to both steric and electronic factors. The 5-position is less sterically hindered than the 3-position, which is adjacent to the amino group. Electronically, the resonance structures formed during the electrophilic attack show that the intermediate for C5-substitution is more stable. This results in the highly selective formation of 2-Amino-5-iodopyridine.

Interconversion from Related Halopyridines

An alternative synthetic route involves the conversion of other halogenated pyridines into the desired iodo-derivative.

While direct iodination is common, 2-Amino-5-iodopyridine can also be synthesized from its bromo-analogue, 2-Amino-5-bromopyridine. google.comasianpubs.org This transformation is a type of Finkelstein reaction, where a bromide is exchanged for an iodide. One effective method employs copper(I) iodide (CuI) as a catalyst in the presence of sodium iodide (NaI). guidechem.com The reaction is typically carried out in a solvent like dioxane at elevated temperatures. guidechem.com A ligand, such as trans-N,N'-dimethyl-1,2-cyclohexanediamine, is often added to facilitate the copper-catalyzed halogen exchange. guidechem.com This route can achieve high yields, providing an effective, albeit sometimes more expensive, alternative to direct iodination. guidechem.comasianpubs.org

Table 2: Conditions for Halogen Exchange Synthesis

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-5-bromopyridine | NaI | CuI, trans-N,N'-dimethyl-1,2-cyclohexanediamine | Dioxane | 110°C | 95% | guidechem.com |

This table is interactive and allows for sorting and filtering of data.

The primary and most documented pathways to 2-Amino-5-iodopyridine start from either 2-aminopyridine or 2-amino-5-bromopyridine. In some synthetic strategies for related halogenated pyridines, the amino group is first protected, for example, by acetylation. ijssst.info This protection step can modulate the reactivity of the substrate and prevent side reactions before the halogenation is performed. Following the introduction of the halogen, the protecting group is removed to yield the desired aminopyridine. While this represents a multi-step variation, the core precursors generally remain 2-aminopyridine or a halogenated version thereof.

Structure

3D Structure

Propiedades

IUPAC Name |

N-(5-iodopyridin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7IN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUSIBMGCSKLUCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363392 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66131-78-0 | |

| Record name | N-(5-iodopyridin-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Acetylamino 5 Iodopyridine and Its Key Precursors

Acetylation Approaches for 2-Amino-5-iodopyridine (B21400) to Yield 2-Acetylamino-5-iodopyridine

The conversion of 2-amino-5-iodopyridine to its acetylated form is a crucial transformation. This can be accomplished through direct acylation or as the final step in a more elaborate synthetic sequence.

Direct N-Acetylation Methods

The direct N-acetylation of 2-amino-5-iodopyridine represents the most straightforward approach to obtaining this compound. This method typically involves the reaction of 2-amino-5-iodopyridine with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a base or a catalyst to facilitate the acylation of the amino group. While specific documented procedures for the direct acetylation of 2-amino-5-iodopyridine are not extensively detailed in readily available literature, general principles of N-acetylation of aromatic amines are applicable. These reactions are typically performed in a suitable solvent, and the reaction conditions, such as temperature and reaction time, are optimized to ensure complete conversion and high purity of the product.

A general representation of this direct acetylation is as follows:

Figure 1: General scheme for the direct N-acetylation of 2-amino-5-iodopyridine.

The choice of acetylating agent and reaction conditions can influence the yield and purity of the final product. For instance, using acetic anhydride might require heating, while the higher reactivity of acetyl chloride could allow for milder reaction conditions, though it may also necessitate the use of a scavenger for the hydrochloric acid byproduct.

Multi-step Pathways via Nitration and Reduction

An alternative and well-documented synthetic route to a related precursor, 2-acetamido-5-aminopyridine (B1225344), involves a multi-step sequence starting from the more readily available 2-aminopyridine (B139424). This pathway highlights a strategic approach where the acetyl group is introduced early in the synthesis, followed by functionalization of the pyridine (B92270) ring.

The initial step involves the acetylation of 2-aminopyridine . This is typically achieved by treating 2-aminopyridine with acetic anhydride. For example, a patented method describes the reaction of 9.9g of 2-aminopyridine with 21mL of acetic anhydride, with the temperature controlled between 30-60°C for 1 hour, resulting in a 95% yield of 2-acetamidopyridine (B118701) with a purity of 99.2%. researchgate.net Another study suggests optimal conditions for this acylation to be a reaction time of 2.5 hours at a temperature of 45°C, achieving a yield of 96.26%. guidechem.com

The subsequent step is the nitration of the resulting 2-acetamidopyridine to introduce a nitro group at the 5-position of the pyridine ring. This electrophilic aromatic substitution is typically carried out using a mixture of fuming nitric acid and sulfuric acid. A described procedure involves slowly adding 2-acetamidopyridine to a mixture of 14mL of fuming nitric acid and 18mL of sulfuric acid, maintaining the temperature between 30-60°C. The reaction is then warmed to 40-70°C for 2 hours, yielding 2-acetamido-5-nitropyridine (B189021) with a yield of 86% and a purity of 99.1%. researchgate.net Optimized conditions for this nitration have also been reported as using 13.6g of 2-acetamidopyridine in 113mL of concentrated sulfuric acid and 14.6mL of fuming nitric acid at 60°C for 2 hours, resulting in a yield of 88.40%. guidechem.com

The final step in this sequence is the reduction of the nitro group of 2-acetamido-5-nitropyridine to an amino group, yielding 2-acetamido-5-aminopyridine. This can be accomplished using various reducing agents. A common method involves catalytic hydrogenation. For instance, 2-acetamido-5-nitropyridine is reacted in methanol (B129727) at room temperature for 4 hours in the presence of a Pt/C catalyst, affording 2-acetamido-5-aminopyridine in 95% yield. researchgate.net Another effective reduction method employs hydrazine (B178648) hydrate (B1144303) in the presence of a palladium on carbon (Pd/C) catalyst. Optimized conditions for this reduction were found to be reacting 4.53g of 2-acetamido-5-nitropyridine in 40mL of ethanol (B145695) with 2.94g of hydrazine hydrate and 0.6g of Pd/C catalyst at 80°C for 3.5 hours, which provided a yield of 93.26%. guidechem.com

This multi-step pathway, while more complex than direct iodination and acetylation, offers a route to a key amino-substituted acetamidopyridine intermediate, which can then potentially be converted to this compound through a Sandmeyer-type reaction, although this final step is not explicitly detailed in the reviewed sources.

Process Optimization and Scalability of this compound Synthesis

The optimization of synthetic processes and their scalability are paramount for the industrial production of chemical compounds. For the synthesis of this compound, these considerations would focus on maximizing yield, ensuring high purity, minimizing costs, and ensuring the safety and environmental sustainability of the process.

While specific studies on the process optimization and large-scale synthesis of this compound are not widely published, general principles of chemical process development can be applied. For the direct N-acetylation route, optimization would involve screening various acetylating agents, catalysts, solvents, reaction temperatures, and times to identify the most efficient and cost-effective conditions. The purification of the final product would also be a key area for optimization, potentially exploring crystallization over chromatographic methods for large-scale production.

For the multi-step pathway, each step has been individually optimized in the literature, as detailed above, providing a solid foundation for a scalable process. For example, the acetylation of 2-aminopyridine and the subsequent nitration and reduction steps have reported high yields and purities under specific, optimized conditions. researchgate.netguidechem.com

A convenient and scalable method for the preparation of a related compound, 2-amino-5-bromo-3-iodopyridine, has been developed, achieving a total yield of 70% from 2-aminopyridine. ijssst.info This study highlights the importance of optimizing reaction conditions and purification procedures to make the scale-up operation simpler and industrially viable. Such principles would be directly applicable to the synthesis of this compound.

The table below summarizes the optimized conditions found in the literature for the key steps in the multi-step synthesis of 2-acetamido-5-aminopyridine.

| Reaction Step | Reactants | Reagents and Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Acetylation | 2-aminopyridine (9.9g) | Acetic anhydride (21mL), 30-60°C, 1h | 95 | 99.2 | researchgate.net |

| Acetylation | 2-aminopyridine | Acetic anhydride, 45°C, 2.5h | 96.26 | Not Reported | guidechem.com |

| Nitration | 2-acetamidopyridine | Fuming nitric acid (14mL), Sulfuric acid (18mL), 40-70°C, 2h | 86 | 99.1 | researchgate.net |

| Nitration | 2-acetamidopyridine (13.6g) | Fuming nitric acid (14.6mL), Sulfuric acid (113mL), 60°C, 2h | 88.40 | Not Reported | guidechem.com |

| Reduction | 2-acetamido-5-nitropyridine | Pt/C catalyst, Methanol, Room Temperature, 4h | 95 | Not Reported | researchgate.net |

| Reduction | 2-acetamido-5-nitropyridine (4.53g) | Hydrazine hydrate (2.94g), Pd/C catalyst (0.6g), Ethanol, 80°C, 3.5h | 93.26 | Not Reported | guidechem.com |

Reactivity and Transformation Chemistry of 2 Acetylamino 5 Iodopyridine

Transition Metal-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 2-acetylamino-5-iodopyridine is the key to its reactivity in cross-coupling reactions. This bond is readily activated by transition metal catalysts, primarily those based on palladium and copper, enabling the formation of new bonds and the construction of more complex molecular architectures.

Palladium-Catalyzed Coupling Studies

Palladium catalysis is a cornerstone of modern organic synthesis for the creation of C-C bonds. mdpi.comnih.govrsc.org The reactivity of the C-I bond in this compound makes it an excellent substrate for several palladium-catalyzed transformations.

Suzuki-Miyaura Coupling Investigations with this compound as a Halide Partner

The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide. researchgate.netnih.gov While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented, the reactivity of similar iodopyridine substrates is well-established. For instance, the coupling of heteroaryl halides with heteroaryl boronic acids, such as 5-pyrimidylboronic acid, proceeds efficiently using palladium catalysts like Pd(PPh₃)₂Cl₂. nih.gov

Given the high reactivity of the C-I bond, this compound is expected to be an excellent partner in Suzuki-Miyaura couplings. The general conditions would involve a palladium(0) catalyst, a base (e.g., Na₂CO₃, K₃PO₄), and a suitable solvent system. The acetylamino group, being mildly deactivating, is not expected to significantly hinder the reaction at the distant 5-position.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Heteroaryl Halides

| Halide Partner | Boronic Acid/Ester | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromopyrimidine | Thienylboronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ | 1,4-Dioxane | 95 | N/A | nih.gov |

Heck Reaction Pathways, Including Ethylenation and Related Olefination

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com This reaction provides a direct method for the vinylation or olefination of aryl and heteroaryl halides. The C-I bond of this compound is highly suitable for oxidative addition to a palladium(0) center, initiating the catalytic cycle.

Following the general mechanism, the reaction of this compound with an alkene, such as ethylene or an acrylate, would yield the corresponding 5-vinyl or 5-alkenyl derivative. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base to neutralize the hydrogen halide generated.

Sonogashira Coupling Applications for C-C Bond Formation

The Sonogashira coupling is a highly effective method for forming C(sp²)–C(sp) bonds by reacting a terminal alkyne with an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.org The reactivity of haloaminopyridines in this transformation has been demonstrated. For example, 2-amino-3-bromopyridines undergo Sonogashira coupling with various terminal alkynes in good yields. scirp.orgsemanticscholar.org

Studies on vicinal (N-acetylamino)-iodopyrazoles, which share electronic similarities with the title compound, show successful coupling with terminal alkynes using a Pd(PPh₃)₂Cl₂/CuI catalyst system. rsc.org This suggests that this compound would readily couple with a range of terminal alkynes under standard Sonogashira conditions to produce 2-acetylamino-5-alkynylpyridines. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. scirp.orgsemanticscholar.org

Table 2: Scope of Sonogashira Coupling with 2-Amino-3-bromopyridines

| Amine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 95 | semanticscholar.org |

| 2-Amino-3-bromo-5-methylpyridine | 1-Heptyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 88 | semanticscholar.org |

Negishi Coupling Methodologies and Scope

The Negishi coupling reaction forms C-C bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This method is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp carbon atoms. wikipedia.org

The utility of this reaction has been demonstrated with the closely related substrate, 2-amino-5-iodopyridine (B21400). It reacts with 2-pyridylzinc bromide in the presence of a palladium catalyst to afford the corresponding bipyridine product in moderate yield. nih.gov This indicates that this compound would serve as a competent electrophile in Negishi couplings with various organozinc reagents.

Table 3: Negishi Coupling of 2-Amino-5-halopyridines with Organozinc Reagents

| Halide Partner | Organozinc Reagent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Amino-5-iodopyridine | 2-Pyridylzinc bromide | Pd[P(Ph)₃]₄ (1 mol%) | 59 | nih.gov |

Copper-Catalyzed Reactions (Ullmann-type Couplings)

The Ullmann reaction, traditionally a copper-mediated synthesis of biaryls, has evolved into a broader class of copper-catalyzed cross-coupling reactions for forming C-N, C-O, and C-S bonds. organic-chemistry.orgnih.gov These "Ullmann-type" couplings are particularly useful for the arylation of amines, alcohols, and thiols.

Research has specifically demonstrated the copper-catalyzed amination of 2-amino-5-iodopyridine. scispace.com In these studies, the C-I bond at the 5-position is selectively targeted for C-N bond formation. The reaction of 2-amino-5-iodopyridine with various primary amines, cyclic aliphatic amines, heterocycles, and amides proceeds in excellent yields. scispace.com A key advantage of this copper-catalyzed protocol is its tolerance of the unprotected 2-amino group, avoiding the need for protection-deprotection steps. scispace.com Given this precedent, this compound is expected to undergo similar Ullmann-type couplings with various nucleophiles.

Table 4: Copper-Catalyzed Amination of 2-Amino-5-iodopyridine

| Amine Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Morpholine | CuI / Ethylene glycol | K₃PO₄ | DMSO | 110 | 95 | scispace.com |

| Pyrrolidine | CuI / Ethylene glycol | K₃PO₄ | DMSO | 110 | 90 | scispace.com |

| Aniline | CuI / Ethylene glycol | K₃PO₄ | DMSO | 110 | 85 | scispace.com |

Functional Group Interconversions at the Iodinated Position

The iodine atom at the C-5 position is a versatile functional handle, enabling a variety of transformations to introduce different substituents onto the pyridine (B92270) ring.

Nucleophilic aromatic substitution (NAS) is a fundamental reaction for functionalizing pyridine rings. However, this reaction is highly regioselective and is strongly favored at the C-2 and C-4 positions (ortho and para to the ring nitrogen). This preference is due to the ability of the electronegative nitrogen atom to stabilize the negative charge of the Meisenheimer intermediate through resonance when the nucleophile attacks these positions.

For this compound, the iodine leaving group is at the C-5 position (meta to the ring nitrogen). Nucleophilic attack at this position does not allow for the delocalization of the resulting negative charge onto the ring nitrogen. Consequently, the intermediate is significantly less stable, and the activation energy for the reaction is much higher. Therefore, direct displacement of the iodine at the C-5 position via a classical addition-elimination NAS mechanism is electronically disfavored and generally not a viable synthetic strategy.

Reductive dehalogenation is a process that replaces a halogen atom with a hydrogen atom. This transformation is useful when the halogen is used as a directing group or to block a reactive site, and then needs to be removed in a later synthetic step.

The carbon-iodine bond in this compound can be cleaved under standard reductive conditions. Catalytic hydrogenation is a common and effective method for this purpose. This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. The reaction proceeds under mild conditions to yield 2-acetylaminopyridine. This strategy is analogous to the well-established reduction of the nitro group in 2-acetamido-5-nitropyridine (B189021), which utilizes catalysts like Pt/C or Pd/C in the presence of a hydrogen source to generate 2-acetamido-5-aminopyridine (B1225344). google.com

Table 2: Predicted Reductive Dehalogenation of this compound

| Reactant | Reagents | Product |

|---|

Reactivity of the Acetamido Moiety

The acetamido group at the C-2 position is generally stable, but it can undergo specific chemical transformations, most notably hydrolysis. The hydrolysis of the amide bond converts the acetamido group back to a primary amine.

This reaction is typically carried out under acidic or basic conditions with heating. For instance, treatment of this compound with an aqueous base like sodium hydroxide (NaOH) or a strong acid like hydrochloric acid (HCl) will yield 2-amino-5-iodopyridine. This transformation is synthetically important as the resulting 2-amino-5-iodopyridine is itself a valuable intermediate for the synthesis of pharmaceuticals and other complex molecules. guidechem.com The reaction effectively serves as a deprotection step if the acetyl group was initially introduced to modulate the reactivity of the amino group.

Hydrolysis to 2-Amino-5-iodopyridine

The hydrolysis of the acetyl group in this compound provides a straightforward route to 2-amino-5-iodopyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This transformation can be achieved under both acidic and basic conditions, with the choice of conditions often depending on the compatibility of other functional groups within the molecule.

Acid-Catalyzed Hydrolysis: Treatment of this compound with strong mineral acids, such as hydrochloric acid or sulfuric acid, in an aqueous or alcoholic solvent system effectively cleaves the amide bond. The reaction typically requires heating to proceed at a reasonable rate. The mechanism involves protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Alternatively, the acetyl group can be removed by treatment with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic medium. This method involves the direct nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. The reaction progress can often be monitored by the disappearance of the starting material using techniques like thin-layer chromatography.

| Condition | Reagents | Solvent | Temperature | Typical Reaction Time |

| Acidic | HCl or H₂SO₄ | Water, Ethanol (B145695) | Reflux | 2-6 hours |

| Basic | NaOH or KOH | Water, Ethanol | Reflux | 1-4 hours |

Derivatization and Further Functionalization of the Amide Nitrogen

The amide nitrogen of this compound can be further functionalized through reactions such as N-alkylation and N-acylation. These modifications can be used to introduce a variety of substituents, which can in turn influence the molecule's biological activity or be utilized in subsequent synthetic steps.

N-Alkylation: The deprotonation of the amide nitrogen with a strong base, such as sodium hydride, followed by the addition of an alkylating agent like an alkyl halide, can introduce an alkyl group onto the nitrogen atom. The choice of base and solvent is crucial to ensure efficient deprotonation without promoting side reactions.

N-Acylation: The introduction of an additional acyl group to form an imide can be achieved by reacting this compound with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like pyridine or triethylamine. This transformation can be useful for installing protecting groups or for creating more complex structures.

| Transformation | Reagents | Base | Solvent |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | NaH | THF, DMF |

| N-Acylation | Acid Chloride (e.g., Benzoyl Chloride) | Pyridine, Et₃N | CH₂Cl₂, Chloroform |

Pyridine Ring-Based Reactivity and Cyclization Reactions

The pyridine ring of this compound, being an electron-deficient aromatic system, and the presence of the iodo substituent at the 5-position, allows for a range of reactions, including dearomatization, hydrogenation, and various cyclization strategies to form fused heterocyclic systems.

Dearomatization and Hydrogenation Studies of the Pyridine Ring

The aromaticity of the pyridine ring can be disrupted through reduction reactions, leading to partially or fully saturated heterocyclic systems.

Catalytic Hydrogenation: The pyridine ring can be fully reduced to a piperidine ring via catalytic hydrogenation. This transformation typically requires high pressures of hydrogen gas and a noble metal catalyst such as platinum oxide (PtO₂) or rhodium on carbon (Rh/C) researchgate.netliverpool.ac.uk. The reaction conditions, including solvent, temperature, and pressure, can be optimized to achieve high yields of the corresponding piperidine derivative.

Birch Reduction: The Birch reduction, which employs a dissolving metal (typically sodium or lithium) in liquid ammonia with an alcohol as a proton source, can be used for the partial reduction of the pyridine ring to a dihydropyridine derivative acs.orgucl.ac.ukrsc.orgbaranlab.org. The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the pyridine ring. For electron-deficient pyridines, the reduction typically yields 1,4-dihydropyridine products acs.orgacs.org.

| Reaction | Reagents and Catalyst | Product Type |

| Catalytic Hydrogenation | H₂, PtO₂ or Rh/C | Piperidine |

| Birch Reduction | Na or Li, liq. NH₃, EtOH | Dihydropyridine |

Intramolecular Cyclization Pathways for Fused Heterocycles

The presence of the iodo and acetylamino groups on the pyridine ring provides the necessary functionalities for intramolecular cyclization reactions to form fused heterocyclic systems. By introducing appropriate side chains, various fused ring systems can be constructed. For instance, a side chain containing a nucleophile can displace the iodo group via an intramolecular nucleophilic aromatic substitution, or a suitably placed reactive group can undergo condensation with the acetylamino moiety. Free-radical cyclization of o-halophenyl-substituted precursors is also a viable strategy for constructing polyheterocycles nih.govbeilstein-journals.org.

Applications in the Construction of Diverse Heterocyclic Ring Systems

This compound is a valuable precursor for the synthesis of a variety of fused heterocyclic ring systems, many of which are of interest in medicinal chemistry. The iodo group at the 5-position is particularly useful for participating in palladium-catalyzed cross-coupling reactions.

Synthesis of Imidazo[1,2-a]pyridines: The hydrolysis of the acetyl group to give 2-amino-5-iodopyridine, followed by reaction with α-haloketones, is a common method for the synthesis of imidazo[1,2-a]pyridines organic-chemistry.orgnih.govbio-conferences.orgresearchgate.netacs.org. These compounds are known to exhibit a wide range of biological activities.

Synthesis of Pyrido[2,3-d]pyrimidines: 2-Aminopyridines are key starting materials for the synthesis of pyrido[2,3-d]pyrimidines, which are another class of biologically active heterocycles jocpr.comnih.govresearchgate.netrsc.orgnih.govresearchgate.net. The amino group can react with various 1,3-dielectrophiles to construct the fused pyrimidine ring.

Palladium-Catalyzed Cross-Coupling Reactions: The iodo substituent makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base can be used to introduce aryl or vinyl substituents at the 5-position nih.govtcichemicals.comresearchgate.netmdpi.com.

Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, provides a route to 5-alkynylpyridines wikipedia.orgnih.govsemanticscholar.orgscirp.orgsoton.ac.uk. These alkynyl derivatives can then undergo further transformations, such as intramolecular cyclization, to form fused heterocycles.

Heck Coupling: The reaction with alkenes in the presence of a palladium catalyst and a base can be used to introduce alkenyl substituents at the 5-position acs.orgorganic-chemistry.orgmdpi.commdpi.comwikipedia.org.

| Reaction | Coupling Partner | Catalyst System |

| Suzuki Coupling | Boronic Acid/Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) |

| Heck Coupling | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

The FT-IR spectrum of 2-Acetylamino-5-iodopyridine is characterized by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The presence of the acetylamino group, the pyridine (B92270) ring, and the carbon-iodine bond gives rise to a series of distinct peaks.

Key vibrational modes observed in the FT-IR spectrum include the N-H stretching of the secondary amide, typically appearing in the region of 3400-3200 cm⁻¹. The carbonyl (C=O) stretching of the amide group is a strong and prominent band, expected around 1700-1660 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine ring are anticipated in the 3100-3000 cm⁻¹ region. Vibrations associated with the pyridine ring structure, including C=C and C=N stretching, typically appear in the 1600-1400 cm⁻¹ range. The C-I stretching vibration is expected at lower frequencies, generally in the 600-500 cm⁻¹ region.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | 3400-3200 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak |

| C=O Stretch (Amide I) | 1700-1660 | Strong |

| N-H Bend (Amide II) | 1570-1515 | Medium |

| C=C, C=N Stretch (Pyridine) | 1600-1400 | Medium to Strong |

| C-N Stretch | 1300-1200 | Medium |

| C-I Stretch | 600-500 | Medium to Weak |

Note: The data in this table is based on typical frequency ranges for the specified functional groups and may vary slightly for the specific molecule.

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For this compound, the Raman spectrum would be expected to show strong signals for the pyridine ring vibrations and the C-I bond.

The symmetric stretching vibrations of the pyridine ring are typically strong in the Raman spectrum. The C=C and C=N stretching modes of the aromatic ring will be prominent. The C-I stretching vibration, which may be weak in the IR spectrum, often gives a more intense signal in the Raman spectrum. The carbonyl (C=O) stretch is also observable, though typically weaker than in the IR spectrum.

Table 2: Expected FT-Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| Ring Breathing (Pyridine) | ~1000 | Strong |

| C=C, C=N Stretch (Pyridine) | 1600-1400 | Strong |

| C-I Stretch | 600-500 | Strong |

Note: The data in this table is based on expected Raman shifts for similar molecular structures.

A comprehensive assignment of the vibrational modes of this compound involves correlating the observed FT-IR and FT-Raman bands to specific molecular motions.

N-H and C=O Vibrations : The N-H stretching and bending, along with the C=O stretching, are characteristic of the acetylamino group and are crucial for confirming its presence.

Pyridine Ring Vibrations : The in-plane and out-of-plane bending and stretching vibrations of the pyridine ring confirm the heterocyclic core. The substitution pattern on the ring influences the exact frequencies of these modes.

C-I Vibration : The low-frequency band corresponding to the C-I stretch is a key indicator of the iodine substitution on the pyridine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pyridine ring and the acetyl group. The chemical shifts are influenced by the electron-withdrawing nature of the iodine atom and the acetylamino group.

The pyridine ring protons are expected to appear in the aromatic region (δ 7.0-9.0 ppm). The proton at position 6 (adjacent to the nitrogen) is expected to be the most downfield. The protons at positions 3 and 4 will also show characteristic splitting patterns based on their coupling with adjacent protons. The methyl protons of the acetyl group will appear as a singlet in the upfield region, typically around δ 2.0-2.5 ppm. The amide proton (N-H) will appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 7.8 - 8.2 | Doublet |

| H-4 | 7.5 - 7.9 | Doublet of Doublets |

| H-6 | 8.2 - 8.6 | Doublet |

| -NH | Variable (broad) | Singlet |

| -CH₃ | 2.0 - 2.5 | Singlet |

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the iodine (C-5) will be significantly shielded, appearing at a lower chemical shift compared to an unsubstituted pyridine. The carbon atom attached to the nitrogen of the acetylamino group (C-2) will also be influenced. The carbonyl carbon of the acetyl group is expected to appear significantly downfield (δ 165-175 ppm), while the methyl carbon will be in the upfield region (δ 20-30 ppm).

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-3 | 115 - 125 |

| C-4 | 140 - 145 |

| C-5 | 85 - 95 |

| C-6 | 150 - 155 |

| C=O | 168 - 172 |

| -CH₃ | 20 - 25 |

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption properties of this compound are governed by the presence of the pyridine ring, the acetylamino group, and the iodine substituent. The UV-Vis spectrum of this molecule is characterized by electronic transitions originating from its π-system and non-bonding electrons.

The primary electronic transitions expected in the UV-Vis region for this compound are π → π* and n → π* transitions. mdpi.com

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π molecular orbital to an anti-bonding π* orbital. They are characteristic of the aromatic pyridine ring and the carbonyl group (C=O) within the acetylamino moiety. These transitions are typically high in intensity.

n → π Transitions:* These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an anti-bonding π* orbital. These transitions are generally of lower intensity compared to π → π* transitions.

The combination of the pyridine ring, which acts as a chromophore, with the acetylamino group, an auxochrome, influences the position and intensity of the absorption bands. The iodine atom, with its lone pair electrons, can also participate in these electronic transitions, potentially causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted N-acetyl-2-aminopyridine. The interaction between the lone pair electrons on the amino nitrogen and the π-system of the pyridine ring, as well as the carbonyl group, plays a significant role in the molecule's electronic structure. rsc.org

| Transition Type | Originating Orbital | Destination Orbital | Associated Functional Group | Expected Relative Intensity |

|---|---|---|---|---|

| π → π | π (Pyridine Ring, C=O) | π (Pyridine Ring, C=O) | Pyridine, Carbonyl | High |

| n → π | n (N, O atoms) | π (Pyridine Ring, C=O) | Pyridine, Acetylamino | Low to Medium |

Mass Spectrometry Techniques

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that allows for the analysis of molecules with minimal fragmentation. wikipedia.org While particularly useful for large biomolecules and polymers, it is also applied to the analysis of smaller organic molecules. case.edu For compounds that exhibit poor ionization efficiency, derivatization can significantly enhance their detection sensitivity. nih.gov

Although specific studies on derivatized analogs of this compound are not prevalent, the technique is highly applicable. Analogs could be functionalized with a tag that ionizes more readily, thereby improving the signal-to-noise ratio and lowering the limits of detection. The choice of matrix is also pivotal; for instance, pyridine-modified matrices have been shown to improve the ionization efficiency of certain classes of compounds. nih.gov This methodology would be invaluable for analyzing trace amounts of this compound analogs in complex mixtures.

In contrast to soft ionization methods, techniques like electron impact (EI) mass spectrometry induce fragmentation, providing a molecular fingerprint that aids in structural confirmation. The fragmentation of this compound is expected to follow predictable pathways based on its functional groups. libretexts.orgchemguide.co.uk

The molecular ion peak (M+) would be observed at an m/z corresponding to the compound's molecular weight. Key fragmentation pathways would likely include:

Loss of ketene (CH₂=C=O): A common fragmentation for N-acetyl compounds, resulting in a fragment corresponding to the 2-amino-5-iodopyridine (B21400) cation.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group, leading to the loss of a methyl radical (•CH₃).

Loss of the acetyl radical (•CH₃CO): Cleavage of the N-C bond to release an acetyl radical, generating an ion corresponding to the 2-imino-5-iodopyridine radical cation.

Loss of iodine: Cleavage of the C-I bond, which can occur from the molecular ion or subsequent fragments.

These fragmentation patterns provide definitive evidence for the presence of the acetylamino group and the iodo-substituted pyridine core. libretexts.org

| Process | Neutral Loss | Mass of Loss (Da) | Predicted Fragment m/z | Structure of Fragment Ion |

|---|---|---|---|---|

| Molecular Ion | - | - | 262 | [C₇H₇IN₂O]⁺• |

| Loss of Ketene | CH₂=C=O | 42 | 220 | [C₅H₅IN₂]⁺• |

| Loss of Acetyl Radical | •CH₃CO | 43 | 219 | [C₅H₅IN₂]⁺ |

| Loss of Iodine Radical | •I | 127 | 135 | [C₇H₇N₂O]⁺ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous information about the three-dimensional arrangement of atoms in the solid state, including molecular geometry and intermolecular interactions.

The molecular geometry of this compound would be defined by the bond lengths, bond angles, and dihedral angles determined from its crystal structure. The pyridine ring is expected to be largely planar. The acetylamino substituent introduces conformational flexibility, primarily concerning the rotation around the C(pyridine)-N(amide) bond. This rotation determines the dihedral angle between the plane of the pyridine ring and the plane of the amide group.

While the crystal structure for this compound itself is not detailed in the available literature, analysis of related structures, such as N′-aminopyridine-2-carboximidamide, reveals that pyridine-based molecules can adopt nearly planar conformations. nih.goviucr.org However, steric hindrance and crystal packing forces can induce twisting. iucr.org Precise structural parameters, such as the lengths of the C-I, C-N, N-C(O), and C=O bonds, would be benchmarked against standard values for similar functional groups.

The solid-state structure of this compound is expected to be significantly influenced by hydrogen bonding. The amide group provides a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). This facilitates the formation of robust intermolecular hydrogen bonds.

Based on the structures of related aminopyridine compounds, it is highly probable that molecules of this compound would form extended networks. mdpi.comnih.gov A common motif would be the formation of chains or sheets where the N-H of one molecule donates a hydrogen bond to the carbonyl oxygen of a neighboring molecule. The pyridine nitrogen can also act as a hydrogen bond acceptor, although it is a weaker acceptor than the carbonyl oxygen. These interactions dictate the packing of the molecules in the crystal lattice. iucr.org

| Donor Group | Acceptor Group | Potential Supramolecular Motif |

|---|---|---|

| Amide N-H | Carbonyl C=O | Chains, Dimers, Sheets |

| Amide N-H | Pyridine N | Intermolecular cross-linking |

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Receptor Interaction Studies

Conformational Analysis within Binding Pockets

The analysis of a ligand's conformation within the binding pocket of a protein is crucial for understanding its inhibitory or agonistic activity. This process typically involves molecular docking simulations and molecular dynamics (MD) to predict the most stable binding poses and the energetic landscape of the ligand-protein complex. Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that govern binding affinity and specificity.

For a molecule like 2-Acetylamino-5-iodopyridine, conformational analysis would explore the rotational freedom around its chemical bonds, particularly the amide linkage and the bond connecting the acetylamino group to the pyridine (B92270) ring. The orientation of the iodine atom and the acetyl group within a binding site would be of primary interest, as these functional groups dictate the potential for halogen bonding and hydrogen bonding, respectively. The flexibility of the molecule allows it to adopt various conformations, and its preferred geometry can be significantly influenced by the specific topology and amino acid residues of a protein's active site. However, no specific studies detailing the conformational preferences of this compound within any particular protein binding pocket are currently available in the public domain.

Quantum Chemical Studies for Reaction Mechanism Elucidation

Quantum chemical methods, such as Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions at the electronic level. These studies can map out reaction pathways, identify transition states, and calculate activation energies, providing a deep understanding of reaction kinetics and thermodynamics.

For this compound, quantum chemical investigations could shed light on various potential reactions. For instance, the acetylamino group could undergo hydrolysis, or the pyridine ring could participate in electrophilic or nucleophilic substitution reactions. The iodine atom is a particularly interesting site for reactions like Suzuki or Sonogashira cross-coupling, which are common in synthetic organic chemistry for forming carbon-carbon bonds. A theoretical study would model the step-by-step process of such reactions, calculating the energy changes and geometries of all intermediates and transition states. This would help in predicting the feasibility of different reaction pathways and designing optimal conditions for synthesis or understanding potential metabolic transformations. Unfortunately, the scientific literature lacks any such quantum chemical studies focused on elucidating the reaction mechanisms involving this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions in crystal structures. By partitioning the crystal electron density into molecular fragments, it provides a unique fingerprint of how molecules interact with their neighbors. This analysis generates 2D fingerprint plots that summarize the types and relative contributions of different intermolecular contacts, such as hydrogen bonds, halogen bonds, and van der Waals forces.

An analysis of this compound would be expected to reveal significant intermolecular interactions involving the iodine atom (I···N or I···O contacts, indicative of halogen bonding), the amide group (N-H···O or N-H···N hydrogen bonds), and the aromatic pyridine ring (π-π stacking). The Hirshfeld surface mapped with properties like dnorm would highlight the specific regions on the molecule involved in these close contacts.

The table below illustrates the typical contributions of various intermolecular contacts that would be quantified in a Hirshfeld surface analysis of a hypothetical crystal structure of this compound.

| Intermolecular Contact | Expected Contribution (%) | Description |

| H···H | 40 - 50 % | Represents the van der Waals surface of the molecule. |

| I···H / H···I | 10 - 20 % | Interactions involving the iodine and hydrogen atoms. |

| C···H / H···C | 10 - 15 % | Contacts involving the aromatic ring and methyl group hydrogens. |

| O···H / H···O | 5 - 15 % | Primarily associated with N-H···O hydrogen bonds. |

| N···H / H···N | 5 - 10 % | Potential for N-H···N hydrogen bonds involving the pyridine nitrogen. |

| I···N / N···I | < 5 % | Possible halogen bonding between the iodine and pyridine nitrogen. |

| C···C | < 5 % | Indicative of π-π stacking interactions between pyridine rings. |

This table is illustrative and based on general principles of intermolecular interactions for similar organic molecules. Actual values would depend on the specific crystal packing of this compound.

Despite the utility of this method for understanding the solid-state structure and properties of molecular crystals, no published research has applied Hirshfeld surface analysis to this compound.

Applications in Medicinal Chemistry and Materials Science As a Scaffold/synthon

Role in the Synthesis of Complex Fused Heterocyclic Systems

Development of Novel Synthetic Methodologies for Nitrogen-Containing Polycycles

The structural framework of 2-acetylamino-5-iodopyridine, or its parent amine 2-amino-5-iodopyridine (B21400), serves as a foundational component for constructing fused heterocyclic systems, which are prevalent in pharmacologically active compounds. The presence of the amino or acetylamino group, the pyridine (B92270) nitrogen, and the reactive iodine atom at the C5 position provides multiple sites for cyclization reactions.

One notable synthetic application involves the use of 2-amino-5-halogenated pyridines to create fused triazine structures. For instance, a synthetic route has been developed to produce 2-diethylamino-4H-7-(halogeno)pyrido[1,2-a] tandfonline.commdpi.comacs.orgtriazin-4-ones. researchgate.net This process begins with the conversion of a 2-amino-5-(halogeno)pyridine into a thiourea (B124793) derivative. Subsequent treatment with a scavenger like mercury(II) salt in the presence of an amine, such as diethylamine, leads to a guanidine (B92328) intermediate. The final step involves an annulation (ring-forming) reaction, where heating the guanidine derivative in a solvent like DMF results in the formation of the fused pyrido-triazinone polycyclic system. researchgate.net This methodology highlights how the aminopyridine core can be elaborated into more complex, multi-ring structures.

Potential in Functional Materials Research

The inherent electronic characteristics of the iodopyridine ring, combined with the potential for derivatization at the acetylamino and iodo positions, make this compound an intriguing candidate for research into functional materials. Its applications are being explored in areas such as optoelectronics and coordination chemistry.

Exploration of Optoelectronic Properties of Derived Compounds

While specific research on the optoelectronic properties of compounds directly derived from this compound is not extensively documented, the broader class of aminopyridine derivatives is recognized for its potential as a scaffold for fluorescent probes and materials. nih.govmdpi.com Unsubstituted pyridin-2-amine, the parent compound, is known to have a high quantum yield, making it a promising starting point for the development of fluorescent molecules. mdpi.com

The fluorescence characteristics of aminopyridine scaffolds are highly dependent on the nature and position of substituents on the pyridine ring. nih.gov For example, the synthesis of multisubstituted aminopyridines has been shown to yield compounds with significant fluorescence, with quantum yields varying based on the attached functional groups. nih.gov In some cases, derivatization can create "pro-fluorescent" molecules, where a non-fluorescent compound can be "switched on" to become highly fluorescent after a specific chemical reaction, such as a click reaction with an azide-substituted aminopyridine. nih.govmdpi.com The this compound molecule offers two key positions—the iodine atom and the acetylamino group—for synthetic modifications that could be used to tune photophysical properties and develop novel optoelectronic materials.

Coordination Chemistry and Metal Complex Formation

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a classic coordination site for binding to metal ions. This allows it to act as a monodentate ligand in the formation of metal complexes. tandfonline.com While the acetylamino group can influence the electronic properties of the pyridine ring, coordination typically occurs through the ring nitrogen.

The coordination behavior of the closely related parent compound, 2-amino-5-iodopyridine, has been demonstrated through the synthesis and characterization of transition metal halide salts. tandfonline.comtandfonline.com A notable example is the reaction of 2-amino-5-iodopyridine with anhydrous copper(II) chloride (CuCl₂) in an acidic alcohol solution, which yields crystalline complexes of the formula (C₅H₆IN₂)₂[CuCl₄]. tandfonline.comtandfonline.com In this structure, the pyridine derivative is protonated to form the 2-amino-5-iodopyridinium cation, which acts as the counter-ion to the tetrachlorocuprate(II) anion ([CuCl₄]²⁻).

Interestingly, this reaction produces two distinct polymorphs—different crystal structures of the same compound—one appearing as red rods and the other as orange prisms. tandfonline.comtandfonline.com Both polymorphs have been characterized by single-crystal X-ray diffraction, revealing detailed information about their solid-state structures.

Table 1: Crystallographic Data for the Two Polymorphs of (2-Amino-5-iodopyridinium)₂[CuCl₄]

| Parameter | Polymorph 1 (Red Rods) | Polymorph 2 (Orange Prisms) |

|---|---|---|

| Crystal System | Triclinic | Triclinic |

| Space Group | P-1 | P-1 |

| a (Å) | 9.248 | 8.966 |

| b (Å) | 10.202 | 10.755 |

| c (Å) | 10.368 | 11.359 |

| α (°) | 102.451 | 89.63 |

| β (°) | 96.662 | 68.04 |

| γ (°) | 96.725 | 69.07 |

| Volume (ų) | 938.4 | 938.6 |

| Z | 2 | 2 |

These findings underscore the capability of the 5-iodo-2-aminopyridine framework to participate in the formation of complex crystalline structures with transition metals, a property that is foundational to the design of new materials with specific magnetic or electronic properties.

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-5-iodopyridine |

| 2-diethylamino-4H-7-(halogeno)pyrido[1,2-a] tandfonline.commdpi.comacs.orgtriazin-4-one |

| Copper(II) chloride |

| 2-amino-5-iodopyridinium |

| tetrachlorocuprate(II) |

| (2-Amino-5-iodopyridinium)₂[CuCl₄] |

Green Chemistry and Sustainable Synthesis Approaches

Utilization of Environmentally Benign Solvents in Synthesis

Traditional organic syntheses often rely on volatile and hazardous organic solvents, contributing to environmental pollution and safety concerns. Green chemistry encourages the substitution of these solvents with more environmentally friendly alternatives.

One of the most promising green solvents is water. Research has demonstrated the feasibility of conducting key steps in the synthesis of related pyridine (B92270) compounds in aqueous media. For instance, a patented method describes the synthesis of the precursor, 2-amino-5-iodopyridine (B21400), using water as the solvent. This process not only avoids the use of organic solvents but also offers a safe and pollution-free reaction pathway with high product purity (over 99%) and yields exceeding 84%. google.com The reaction involves the dissolution of 2-aminopyridine (B139424) in water, followed by the addition of iodine and hydrogen peroxide. The product is then easily isolated by cooling and filtration. google.com

Other classes of green solvents, such as ionic liquids (ILs) and deep eutectic solvents (DESs), are also gaining traction for their potential in cleaner chemical processes. rsc.orgmdpi.com ILs are salts with low melting points that can dissolve a wide range of organic and inorganic compounds, often exhibiting high thermal and chemical stability. rsc.org DESs, which are mixtures of hydrogen bond donors and acceptors, share many of the favorable properties of ILs but are often cheaper, less toxic, and more biodegradable. mdpi.com

Studies have shown the successful application of DESs in the N-acetylation of various amines. researchgate.netnih.gov For example, choline (B1196258) chloride-based DESs have been employed as efficient and recyclable media for the acetylation of amines, demonstrating the potential of these solvents to replace traditional volatile organic compounds. researchgate.net The use of DESs can also act as a catalyst, simplifying the reaction system. nih.gov Although specific studies on the acetylation of 2-amino-5-iodopyridine in DESs are not yet prevalent, the existing research on similar compounds suggests a promising avenue for exploration.

The table below summarizes the potential of various environmentally benign solvents for the synthesis of 2-Acetylamino-5-iodopyridine and its precursors.

| Solvent Type | Application in Synthesis | Advantages | Research Status |

| Water | Iodination of 2-aminopyridine | Safe, non-toxic, readily available, simplifies product isolation | Patented process for precursor synthesis google.com |

| Ionic Liquids (ILs) | Acetylation of amines | Low volatility, high thermal stability, potential for recyclability | General applicability for acetylation shown rsc.orgnih.gov |

| Deep Eutectic Solvents (DESs) | Acetylation of amines | Biodegradable, low toxicity, often inexpensive, can act as catalysts | Effective for N-acetylation of various amines mdpi.comresearchgate.netnih.gov |

Development of Economically Viable and Recyclable Catalytic Systems

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions, often with reduced waste generation. The development of catalysts that are not only effective but also economically viable and recyclable is a key focus.

In the context of synthesizing this compound, catalytic approaches can be applied to both the iodination and acetylation steps. While traditional methods may use stoichiometric reagents, catalytic systems can significantly improve the sustainability of the process.

For the acetylation of aminopyridines, solid acid catalysts present a recyclable alternative to homogeneous catalysts. Fly ash-supported cerium triflate has been investigated as an active and recyclable solid acid catalyst for Friedel-Crafts acylation reactions, demonstrating the potential for using waste materials to create valuable catalysts. researchgate.net Such catalysts can be easily recovered by filtration and reused multiple times, reducing both cost and waste. researchgate.net Porous acidic ionic liquid polymers are another class of recyclable catalysts that have shown high efficiency in acylation reactions. rsc.org

Enzyme catalysis offers a highly selective and environmentally friendly approach to chemical transformations. While specific enzymatic acetylation of 2-amino-5-iodopyridine is not widely reported, research on the enzyme-catalyzed acylation of other amines suggests this is a viable and promising area for future development. nih.gov Enzymes operate under mild conditions (temperature and pH) in aqueous media, are highly specific, and can be immobilized for easy separation and reuse. nih.gov

The recyclability of catalysts is a critical factor in their economic and environmental viability. For instance, a recyclable anhydride (B1165640) catalyst has been developed for the N-oxidation of pyridine derivatives, demonstrating the potential for creating reusable catalysts for various pyridine functionalizations. kccollege.ac.in Similarly, recyclable iridium nanoparticles have been shown to be effective for the hydrogenation of various compounds, and the principles of their design could be applied to develop catalysts for the synthesis of this compound. chemrxiv.org

The following table provides an overview of potential recyclable catalytic systems for the synthesis of this compound.

| Catalyst Type | Potential Application | Key Features | Recyclability |

| Solid Acid Catalysts | Acetylation of 2-amino-5-iodopyridine | Heterogeneous, easy to separate from reaction mixture | High; can be filtered and reused for multiple cycles researchgate.net |

| Enzymes (e.g., Lipases, Acyltransferases) | Acetylation of 2-amino-5-iodopyridine | High selectivity, mild reaction conditions, aqueous media | Can be immobilized for easy recovery and reuse nih.gov |

| Immobilized Metal Catalysts | Iodination/Acetylation | High activity and selectivity | Designed for easy separation and reuse researchgate.net |

| Polymer-Supported Catalysts | Acetylation/Pyridine functionalization | Catalyst is bound to a solid support, facilitating recovery | Excellent; can be filtered and reused kccollege.ac.in |

Strategies for Improved Atom Economy and Waste Minimization

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, leading to minimal waste generation. acs.org

To analyze the atom economy of the synthesis of this compound, we can consider a plausible two-step synthetic route:

Step 1: Iodination of 2-Aminopyridine

A common method for the iodination of 2-aminopyridine involves the use of iodine (I₂) and an oxidizing agent, such as periodic acid (HIO₄), in a mixture of acetic acid and water. researchgate.net

C₅H₆N₂ + I₂ + HIO₄ → C₅H₅IN₂ + ... (Unbalanced)

A more sustainable approach, as mentioned earlier, uses water as a solvent and hydrogen peroxide as the oxidant. google.com

2C₅H₆N₂ + I₂ + H₂O₂ → 2C₅H₅IN₂ + 2H₂O

Step 2: Acetylation of 2-Amino-5-iodopyridine

The acetylation of 2-amino-5-iodopyridine is typically carried out using acetic anhydride. google.com

C₅H₅IN₂ + (CH₃CO)₂O → C₇H₇IN₂O + CH₃COOH

C₅H₆N₂ + I₂ + (CH₃CO)₂O → C₇H₇IN₂O + HI + CH₃COOH

Atom Economy Calculation:

The formula for atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Let's analyze the acetylation step specifically, as it is a common transformation. In the reaction of 2-amino-5-iodopyridine with acetic anhydride, the desired product is this compound, and the byproduct is acetic acid.

Molecular Weight of 2-Amino-5-iodopyridine (C₅H₅IN₂): 220.01 g/mol

Molecular Weight of Acetic Anhydride ((CH₃CO)₂O): 102.09 g/mol

Molecular Weight of this compound (C₇H₇IN₂O): 262.05 g/mol

Molecular Weight of Acetic Acid (CH₃COOH): 60.05 g/mol

Atom Economy of Acetylation:

% Atom Economy = (262.05 / (220.01 + 102.09)) x 100 ≈ 81.3%

This indicates that a significant portion of the reactant atoms is incorporated into the desired product. However, there is still room for improvement. Strategies to improve atom economy often focus on reaction design. For instance, addition reactions inherently have a 100% atom economy as all reactant atoms are incorporated into the product. savemyexams.com While not directly applicable to this specific synthesis, the principle encourages chemists to seek alternative pathways that minimize byproduct formation.

Waste minimization extends beyond atom economy to consider all materials used in a process, including solvents, catalysts, and reagents used in workup and purification. chemrxiv.org The use of recyclable catalysts and environmentally benign solvents, as discussed in the previous sections, are key strategies for waste minimization. Furthermore, optimizing reaction conditions to maximize yield and selectivity reduces the formation of impurities and the need for extensive purification, which in turn minimizes solvent and energy consumption. researchgate.net

The following table outlines strategies for improving atom economy and minimizing waste in the synthesis of this compound.

| Strategy | Description | Impact on Sustainability |

| Catalytic Routes | Using catalysts instead of stoichiometric reagents. | Reduces the amount of reagents used and waste generated. chemistry-teaching-resources.com |

| Process Intensification | Combining multiple reaction steps into a one-pot synthesis. | Reduces solvent usage, energy consumption, and waste from intermediate workups. |

| Solvent Selection and Recycling | Using green solvents and implementing solvent recovery and reuse. | Minimizes the environmental impact of solvents. rsc.org |

| Alternative Reagents | Exploring alternative iodinating and acetylating agents with higher atom economy. | Can lead to the formation of less or no byproducts. organic-chemistry.org |

| Reaction Condition Optimization | Fine-tuning temperature, pressure, and reaction time to maximize yield and selectivity. | Reduces the formation of side products and the need for extensive purification. |

By integrating these green chemistry principles, the synthesis of this compound can be made significantly more sustainable, reducing its environmental footprint and contributing to a cleaner chemical industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.